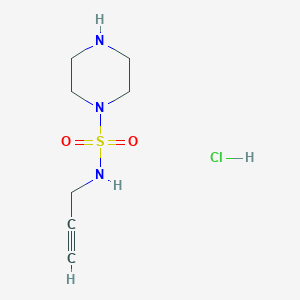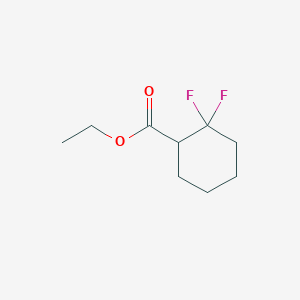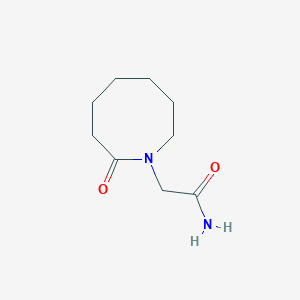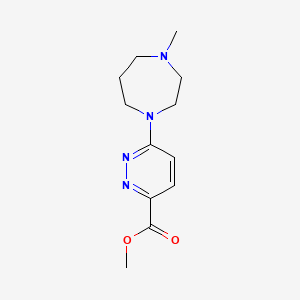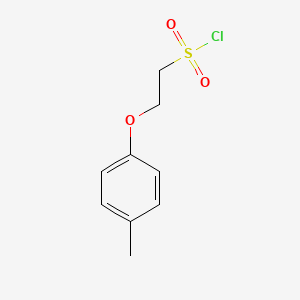![molecular formula C13H19NO2S B1422019 3-[(Cyclohexanesulfonyl)methyl]aniline CAS No. 1184212-16-5](/img/structure/B1422019.png)
3-[(Cyclohexanesulfonyl)methyl]aniline
Overview
Description
3-[(Cyclohexanesulfonyl)methyl]aniline is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol. It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 3-[(Cyclohexanesulfonyl)methyl]aniline consists of a cyclohexane ring attached to a sulfonyl group, which is further attached to a methyl group linked to an aniline . The InChI code for this compound is 1S/C13H19NOS/c14-12-6-4-5-11 (9-12)10-16 (15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-[(Cyclohexanesulfonyl)methyl]aniline are not available, anilines in general are key scaffolds in synthetic chemistry and have a range of applications including as reagents in organic synthesis .Scientific Research Applications
1. Methylation of Anilines with Methanol
- Application Summary : This research focuses on the efficient methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process is important for the synthesis of bio-active compounds, especially in the pharmaceutical industry .
- Methods and Procedures : The procedure involves a hydrogen autotransfer reaction sequence starting from methanol. Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
- Results and Outcomes : The research suggests that this hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
2. Photodetection Enhancement via Graphene Oxide Deposition
- Application Summary : A graphene oxide (GO)/poly 3-methyl aniline (P3MA) photodetector has been developed for light detection in a broad optical region: UV, Vis, and IR .
- Methods and Procedures : The 3-methyl aniline was initially synthesized via radical polymerization using an acid medium, i.e., K 2 S 2 O 8 oxidant. Consequently, the GO/P3MA composite was obtained through the adsorption of GO into the surface of P3MA .
- Results and Outcomes : The absorbance measurements demonstrate good optical properties in the UV, Vis, and near-IR regions, although a decrease in the bandgap from 2.4 to 1.6 eV after the composite formation was located. The photodetector exhibits excellent R (and D) values of 4 and 2.7 mA·W −1 (0.90 × 10 9 and 0.60 × 10 9 Jones) in the UV (340 nm) and IR (730 nm) regions, respectively .
3. Synthesis of Biologically Active Quinoline
- Application Summary : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Methods and Procedures : Various synthesis protocols have been reported for the construction of quinoline. For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline .
- Results and Outcomes : Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .
4. Applications of Polyaniline and Polypyrrole Hydrogels
- Application Summary : Conducting polymeric hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties . The present review deals with the latest advancements in the field of polyaniline (PANI), polypyrrole (PPy)-based hydrogels .
- Methods and Procedures : The synthesis strategies of PANI- and PPy-based hydrogels have been extensively studied .
- Results and Outcomes : These hydrogels have been found to have a wide range of applications due to their unique properties .
5. Reactions of Methyl Radicals with Aniline
- Application Summary : This research theoretically reports the comprehensive kinetic mechanism of the reaction between aniline and the methyl radical over a wide range of temperatures (300−2000 K) and pressures (76− 76,000 Torr) .
- Methods and Procedures : The potential energy surface of the C6H5NH2 + CH3 reaction has been established at the CCSD(T)//M06-2X/6-311++G .
- Results and Outcomes : The results of this study could be useful for understanding the reaction mechanisms of similar compounds .
6. Synthesis of Conducting Polymeric Hydrogels
- Application Summary : Conducting polymeric hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties . The present review deals with the latest advancements in the field of polyaniline (PANI), polypyrrole (PPy)-based hydrogels .
- Methods and Procedures : The synthesis strategies of PANI- and PPy-based hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical as well as thermal characteristics of these materials .
- Results and Outcomes : Current literature on biomedical and electrochemical applications has been dealt with in a separate section pertaining to design and fabrication of these materials applicable in the field of drug delivery, biomedical devices, tissue engineering, storage devices, sensors, photocatalysis and adsorption .
properties
IUPAC Name |
3-(cyclohexylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBBPCZTCWVWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclohexanesulfonyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)
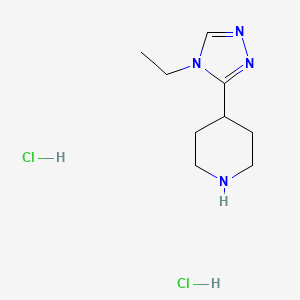
![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1421940.png)
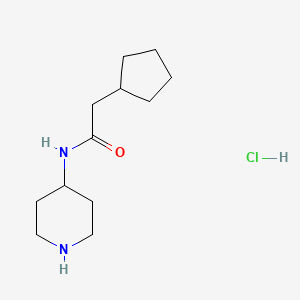
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1421943.png)
![1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1421944.png)
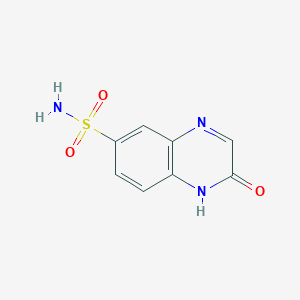
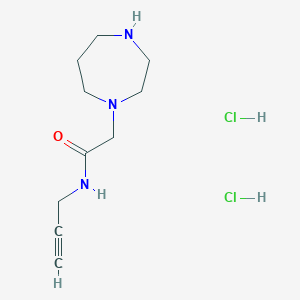
![2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride](/img/structure/B1421951.png)
